![molecular formula C17H15N3O5S B11621761 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(1,3-ベンゾジオキソール-5-イルメチリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]エタノールは、ベンゾジオキソール環とベンゾチアゾール環を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(2E)-2-(1,3-ベンゾジオキソール-5-イルメチリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]エタノールの合成は、通常、1,3-ベンゾジオキソール-5-カルバルデヒドと1,2-ベンゾチアゾール-3-イルヒドラジン-1,1-ジオキシドを特定の反応条件下で縮合させることにより行われます。この反応は通常、エタノール溶媒中で制御された温度で行われ、目的の生成物の生成が保証されます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。このプロセスでは、収量と純度を最大化する反応条件の最適化が必要になります。これには、連続フロー反応器や自動合成システムなどの高度な技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
2-[(2E)-2-(1,3-ベンゾジオキソール-5-イルメチリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]エタノールは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、還元された誘導体の生成につながる可能性があります。
置換: この化合物は、官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl₂、Br₂) や求核剤 (NH₃、OH⁻) などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される可能性があり、還元によりアルコールやアミンが生成される可能性があります。
科学研究への応用
2-[(2E)-2-(1,3-ベンゾジオキソール-5-イルメチリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]エタノールは、科学研究でいくつかの用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の前駆体として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: さまざまな疾患の治療における治療の可能性について探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of materials with specific chemical properties.
作用機序
2-[(2E)-2-(1,3-ベンゾジオキソール-5-イルメチリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]エタノールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用の文脈によって異なります。
類似化合物との比較
類似化合物
- 3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロパン酸
- 2-プロペナール、3-(1,3-ベンゾジオキソール-5-イル)
- (2E,8E)-9-(ベンゾ[d][1,3]ジオキソール-5-イル)-1-(ピペリジン-1-イル)ノナ-2,8-ジエン-1-オン
独自性
2-[(2E)-2-(1,3-ベンゾジオキソール-5-イルメチリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]エタノールは、ベンゾジオキソール環とベンゾチアゾール環の特定の組み合わせによりユニークで、明確な化学的および生物学的特性を付与しています。
特性
分子式 |
C17H15N3O5S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
2-[[(E)-1,3-benzodioxol-5-ylmethylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C17H15N3O5S/c21-8-7-20(17-13-3-1-2-4-16(13)26(22,23)19-17)18-10-12-5-6-14-15(9-12)25-11-24-14/h1-6,9-10,21H,7-8,11H2/b18-10+ |
InChIキー |
CFCMMSJJUPEXDU-VCHYOVAHSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N(CCO)C3=NS(=O)(=O)C4=CC=CC=C43 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN(CCO)C3=NS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


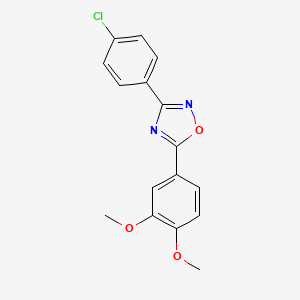
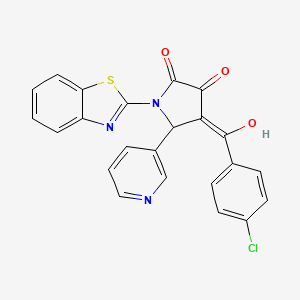
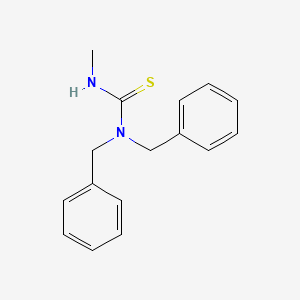
![6-imino-7-(3-methoxypropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621688.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11621693.png)
![(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11621705.png)
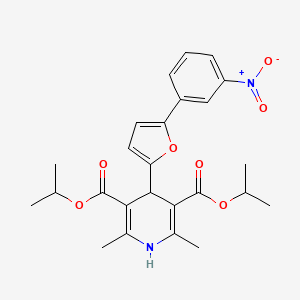
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)
![methyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11621745.png)
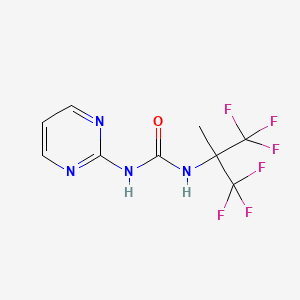
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621749.png)
![2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11621751.png)
![4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11621752.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)
